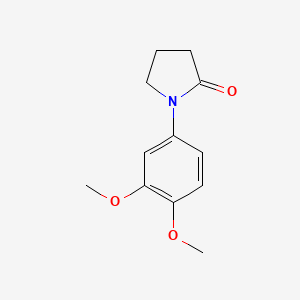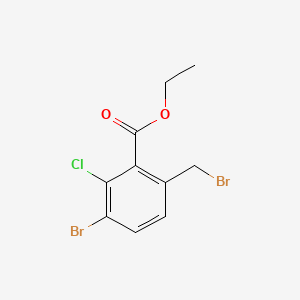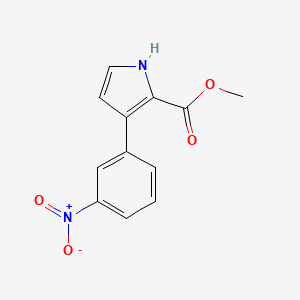
5-Bromo-N4-isopropylpyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N4-isopropylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H12BrN3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position and an isopropyl group attached to the nitrogen atom at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N4-isopropylpyridine-3,4-diamine typically involves the bromination of pyridine-3,4-diamine followed by the introduction of the isopropyl group. One common method involves dissolving pyridine-3,4-diamine in ethanol under basic conditions and slowly adding bromine at room temperature. The product is then obtained through filtration and crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-N4-isopropylpyridine-3,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
5-Bromo-N4-isopropylpyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-N4-isopropylpyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5-Bromopyridine-3,4-diamine: Similar structure but lacks the isopropyl group.
5-Bromo-N4-methylpyridine-3,4-diamine: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 5-Bromo-N4-isopropylpyridine-3,4-diamine imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C8H12BrN3 |
|---|---|
分子量 |
230.11 g/mol |
IUPAC名 |
5-bromo-4-N-propan-2-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H12BrN3/c1-5(2)12-8-6(9)3-11-4-7(8)10/h3-5H,10H2,1-2H3,(H,11,12) |
InChIキー |
OGOFOQPTNFFCAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(C=NC=C1N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)



![2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)

![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)





